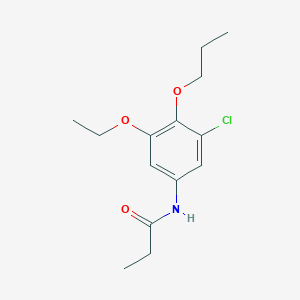![molecular formula C17H18ClN3O B14374523 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride CAS No. 90052-26-9](/img/structure/B14374523.png)
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is a complex organic compound that features both an indole and a pyridinium moiety The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide to introduce the propyl chain.
Pyridinium Formation: The alkylated indole is reacted with pyridine to form the pyridinium salt. This step often requires the use of a strong base to facilitate the reaction.
Carbamoylation: Finally, the compound is carbamoylated using a suitable carbamoyl chloride to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the pyridinium ring can yield the corresponding piperidine derivative.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The pyridinium ring can participate in redox reactions, affecting cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridoxine (Vitamin B6): Contains a pyridine ring and is involved in numerous biochemical processes.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is unique due to the combination of the indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90052-26-9 |
|---|---|
Molecular Formula |
C17H18ClN3O |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C17H17N3O.ClH/c18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;/h1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);1H |
InChI Key |
SASZOJPFKSDOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


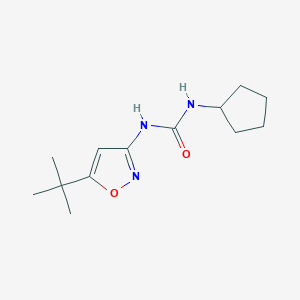

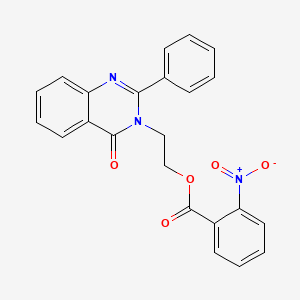
phosphanium bromide](/img/structure/B14374464.png)
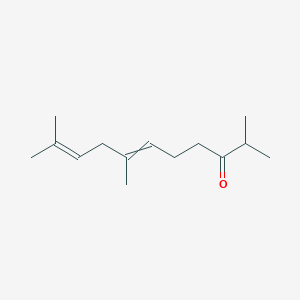
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
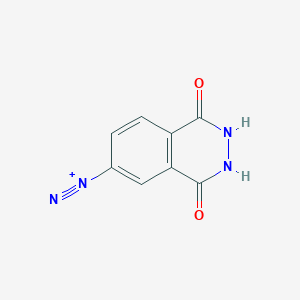
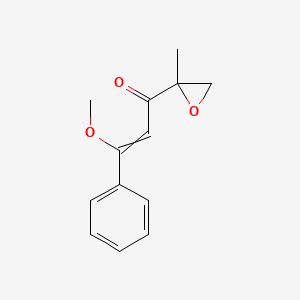
![1-[2-(2,6-Dimethylhept-6-en-2-yl)-3-methylcycloprop-2-en-1-yl]ethan-1-one](/img/structure/B14374491.png)
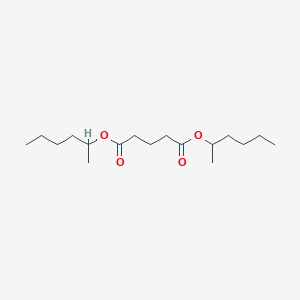
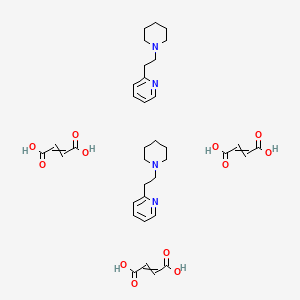
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
